molecular formula C26H15Cl2N5Na2O7S2 B13754426 2,7-Naphthalenedisulfonic acid, 4-amino-3-[(2,5-dichlorophenyl)azo]-5-hydroxy-6-(1-naphthalenylazo)-, disodium salt CAS No. 5850-34-0

2,7-Naphthalenedisulfonic acid, 4-amino-3-[(2,5-dichlorophenyl)azo]-5-hydroxy-6-(1-naphthalenylazo)-, disodium salt

Cat. No.: B13754426
CAS No.: 5850-34-0
M. Wt: 690.4 g/mol
InChI Key: BYWVACHIPYZWAP-UHFFFAOYSA-L
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Description

2,7-Naphthalenedisulfonic acid, 4-amino-3-[(2,5-dichlorophenyl)azo]-5-hydroxy-6-(1-naphthalenylazo)-, disodium salt is a complex organic compound known for its vibrant color properties. This compound is often used in dye and pigment industries due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Naphthalenedisulfonic acid, 4-amino-3-[(2,5-dichlorophenyl)azo]-5-hydroxy-6-(1-naphthalenylazo)-, disodium salt typically involves multiple steps:

    Diazotization: The process begins with the diazotization of 2,5-dichloroaniline to form the diazonium salt.

    Coupling Reaction: This diazonium salt is then coupled with 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid to form the first azo linkage.

    Second Diazotization and Coupling: The product is further diazotized and coupled with 1-naphthylamine to form the second azo linkage.

Industrial Production Methods

Industrial production of this compound involves similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinonoid structures.

    Reduction: Reduction reactions can break the azo linkages, leading to the formation of amines.

    Substitution: The sulfonic acid groups can participate in substitution reactions, often with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.

    Substitution: Nucleophiles like hydroxide ions or amines are common in substitution reactions.

Major Products

    Oxidation: Quinonoid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,7-Naphthalenedisulfonic acid, 4-amino-3-[(2,5-dichlorophenyl)azo]-5-hydroxy-6-(1-naphthalenylazo)-, disodium salt has diverse applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.

    Biology: Employed in staining techniques for microscopy due to its intense coloration.

    Medicine: Investigated for potential use in drug delivery systems due to its stability and solubility.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo linkages, which can undergo reversible changes under different conditions. These changes affect the compound’s color properties, making it useful in various applications. The molecular targets include cellular structures in biological staining and fabric fibers in textile dyeing.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Naphthalenedisulfonic acid disodium salt
  • 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid disodium salt
  • 8-Amino-1-naphthol-3,6-disulfonic acid disodium salt

Uniqueness

2,7-Naphthalenedisulfonic acid, 4-amino-3-[(2,5-dichlorophenyl)azo]-5-hydroxy-6-(1-naphthalenylazo)-, disodium salt is unique due to its dual azo linkages, which provide enhanced stability and intense coloration compared to similar compounds. This makes it particularly valuable in applications requiring long-lasting and vibrant colors.

Properties

CAS No.

5850-34-0

Molecular Formula

C26H15Cl2N5Na2O7S2

Molecular Weight

690.4 g/mol

IUPAC Name

disodium;4-amino-3-[(2,5-dichlorophenyl)diazenyl]-5-hydroxy-6-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonate

InChI

InChI=1S/C26H17Cl2N5O7S2.2Na/c27-15-8-9-17(28)19(12-15)31-32-24-20(41(35,36)37)10-14-11-21(42(38,39)40)25(26(34)22(14)23(24)29)33-30-18-7-3-5-13-4-1-2-6-16(13)18;;/h1-12,34H,29H2,(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2

InChI Key

BYWVACHIPYZWAP-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(C=CC(=C5)Cl)Cl)N)O.[Na+].[Na+]

Origin of Product

United States

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